molecular formula C11H11F2NO2 B13247515 Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13247515
M. Wt: 227.21 g/mol
InChI Key: FSMJOZQWAPTTRV-UHFFFAOYSA-N
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Description

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a fluorinated indoline derivative that serves as a key synthetic intermediate in medicinal chemistry. Recent research has investigated this scaffold in the context of developing novel therapeutics for neglected tropical diseases. Specifically, optimized compounds within this chemical series were advanced to proof-of-concept efficacy studies for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi . The indole core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Researchers can utilize this building block to explore structure-activity relationships and to synthesize new heterocyclic compounds for biological evaluation .

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3,5,9,14H,2,4H2,1H3

InChI Key

FSMJOZQWAPTTRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis from 5,7-Difluoroindole-2-carboxylic Acid via Ethyl Chloroformate

One of the most common and straightforward synthetic routes involves the esterification of 5,7-difluoroindole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an aprotic solvent like dichloromethane or toluene under mild conditions (room temperature or reflux).

Reaction Scheme:

5,7-Difluoroindole-2-carboxylic acid + Ethyl chloroformate + Triethylamine → Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Key Parameters:

Parameter Details
Solvent Dichloromethane or Toluene
Base Triethylamine
Temperature Room temperature or reflux
Purification Recrystallization or chromatography
Yield Moderate to high (optimized conditions reported in literature)

This method benefits from operational simplicity and relatively high yields. The reaction proceeds via activation of the carboxylic acid by ethyl chloroformate to form an intermediate mixed anhydride, which then reacts with ethanol generated in situ or present in the system to form the ethyl ester.

Copper-Catalyzed Esterification Using Ethyl Diazoacetate

An alternative preparation method involves the copper-catalyzed reaction of 5,7-difluoroindole-2-carboxylic acid with ethyl diazoacetate. This method employs a copper(I) bromide catalyst (CuBr) in solvents such as acetonitrile or dimethylformamide (DMF) under mild conditions.

Reaction Scheme:

5,7-Difluoroindole-2-carboxylic acid + Ethyl diazoacetate + CuBr catalyst → Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Key Parameters:

Parameter Details
Catalyst Copper(I) bromide (CuBr)
Solvent Acetonitrile or DMF
Temperature Room temperature or reflux
Purification Filtration or distillation
Yield Moderate to good

This method leverages the reactivity of diazo compounds and copper catalysis to form the ester bond efficiently. It is particularly useful when direct esterification is challenging or when mild reaction conditions are preferred.

Hemetsberger–Knittel Indole Synthesis for Indole-2-Carboxylates

For the preparation of indole-2-carboxylate derivatives, including fluorinated analogs, the Hemetsberger–Knittel reaction offers a valuable synthetic route. This method involves:

  • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form methyl-2-azidocinnamates.
  • Thermolysis of the azide intermediate to induce cyclization forming the indole-2-carboxylate core.

Reaction Scheme:

Methyl 2-azidoacetate + Substituted benzaldehyde → Methyl-2-azidocinnamate → (Thermolysis) → Indole-2-carboxylate derivative

Comparative Analysis of Preparation Methods

Method Starting Material Catalyst/Base Solvent Temperature Yield Advantages Limitations
Ethyl chloroformate esterification 5,7-Difluoroindole-2-carboxylic acid Triethylamine Dichloromethane/Toluene Room temp / reflux Moderate to high Simple, mild conditions Requires handling of chloroformate
Copper-catalyzed esterification 5,7-Difluoroindole-2-carboxylic acid CuBr Acetonitrile/DMF Room temp / reflux Moderate to good Mild, catalytic process Use of copper catalyst and diazo compounds
Hemetsberger–Knittel indole synthesis Methyl 2-azidoacetate + substituted benzaldehyde Thermal cyclization Various Elevated temperatures Moderate Allows substitution pattern control Multi-step, regioisomer formation
Radical cyclization of substituted indoles N-allyl or propargylic indole derivatives AIBN, Bu3SnH Benzene or dry solvents Reflux (80°C) Good Access to complex bicyclic structures Requires radical initiators, toxic reagents

Research Data and Optimization Results

Yield and Purity Optimization

  • The esterification with ethyl chloroformate and triethylamine typically yields ethyl 5,7-difluoro-1H-indole-2-carboxylate with purities above 95% after recrystallization or chromatography.
  • Copper-catalyzed methods achieve comparable yields but require careful removal of copper residues.
  • Hemetsberger–Knittel synthesis yields depend heavily on reaction temperature and stoichiometry, with optimized conditions providing up to 60% isolated yield of desired regioisomers.
  • Radical cyclizations yield cyclized products in 50-60% isolated yields, with regioselectivity influenced by substituent effects and reaction conditions.

Physical Properties Relevant to Preparation

Property Value
Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
Boiling Point 342.5 ± 37.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 160.9 ± 26.5 °C

These properties influence solvent choice and reaction temperature control during synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate and related compounds:

Compound Name Molecular Formula CAS Number Fluorine Substitution Melting Point (°C) Key Applications/Properties Reference
This compound C₁₁H₁₁F₂NO₂ Not explicitly provided 5,7-difluoro Not reported Presumed intermediate for bioactive molecules
Ethyl 5-fluoroindole-2-carboxylate C₁₁H₁₀FNO₂ Not provided 5-fluoro Not reported Precursor for N-substituted carboxamides (e.g., anticancer agents)
Ethyl indole-2-carboxylate C₁₁H₁₁NO₂ 771-50-6 None 232–234 Baseline analog for fluorination studies
4,5,6,7-Tetrafluoroindole C₈H₃F₄N 37387-64-7 4,5,6,7-tetrafluoro Not reported High fluorination for enhanced electronic effects
5,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylic acid C₉H₇F₂NO₂ 2059938-04-2 5,7-difluoro Not reported Carboxylic acid derivative; potential metabolic intermediate
Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate C₁₂H₁₂F₂O₂ 2713998-66-2 4,7-difluoro (indene core) Not reported Structural isomer with indene core; divergent reactivity

Structural and Electronic Comparisons

  • Fluorination Patterns: The 5,7-difluoro substitution in the target compound contrasts with 5-fluoro in Ethyl 5-fluoroindole-2-carboxylate and 4,5,6,7-tetrafluoro in 4,5,6,7-tetrafluoroindole . Ethyl 4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylate demonstrates how positional isomerism (4,7 vs. 5,7) and core structure (indene vs. indole) influence reactivity and applications.
  • In contrast, 4,5,6,7-tetrafluoroindole retains full aromaticity, which may favor planar interactions in protein binding pockets.

Biological Activity

Ethyl 5,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 5,7-difluoro-1H-indole-2-carboxylate
  • Molecular Formula: C11H9F2NO2
  • Molecular Weight: 225.19 g/mol
  • CAS Number: 220679-10-7

The compound's structure features two fluorine atoms at the 5 and 7 positions of the indole ring, which significantly influences its chemical and biological properties .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Commercially available indole derivatives.
  • Reaction Steps: Multi-step processes including halogenation and esterification.
  • Industrial Methods: Optimization of reaction conditions to enhance yield and purity, often utilizing catalysts and controlled environments .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study reported its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.8
A549 (lung cancer)12.4
HeLa (cervical cancer)18.6

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell cycle progression .

The biological effects of this compound are thought to result from its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. For instance, it has been shown to interact with proteins involved in the apoptotic pathway, enhancing cell death in tumor cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity:
    • Researchers synthesized a series of indole derivatives including this compound and tested their efficacy against various cancer cell lines.
    • Results indicated that modifications at specific positions on the indole ring could enhance anticancer activity significantly.
  • Antimicrobial Efficacy:
    • A comparative study assessed the antimicrobial activities of several indole derivatives.
    • This compound showed superior efficacy against resistant bacterial strains compared to traditional antibiotics .

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